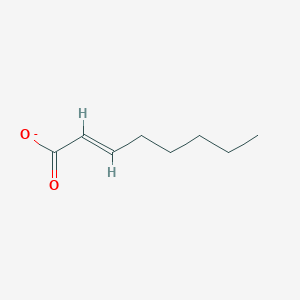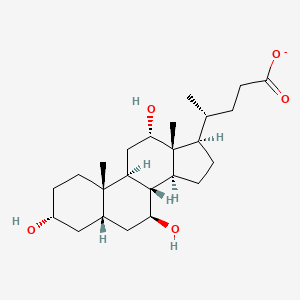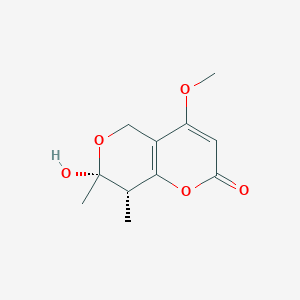
(2E)-oct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-oct-2-enoate is a monounsaturated fatty acid anion that is the conjugate base of (2E)-oct-2-enoic acid. Major species at pH 7.3. It is a monounsaturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a (2E)-oct-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis Techniques
- Methyl oct-cis-2-enoate was synthesized using quinoline poisoned palladium as a catalyst, demonstrating its utility in organic synthesis. Its structure was confirmed by infrared spectra, and its forms were separable by gas-liquid chromatography (GLC) in polar or non-polar columns, showcasing its potential in analytical chemistry (Mercuri, Carrazoni, & Brenner, 1964).
Applications in Alkaloid Synthesis
- The compound played a key role in the synthesis of racemic indolizidine 209B and its diastereomer, as well as in the formal synthesis of (−)-indolizidine 209B. These applications highlight its significance in the field of alkaloid synthesis, contributing to the development of potentially therapeutic compounds (Michael & Gravestock, 2000).
Polymerization Studies
- (2E)-oct-2-enoate, in the form of tin(II) octoate, has been used in studies concerning the polymerization of cyclic esters. These studies provide insights into the mechanisms of polymerization, which is crucial for developing materials with specific properties (Kowalski, Duda, & Penczek, 2000).
Chemical Compound Isolation and Characterization
- Methyl 2-naphthoates derivatives, including methyl oct-2-enoate, were isolated from the traditional Chinese herb Morinda officinalis. These compounds' structural characterization contributes to our understanding of naturally occurring chemical compounds and their potential uses (Yu et al., 2019).
Impurity Identification in Drug Substances
- The role of (2E)-oct-2-enoate in identifying impurities in drug substances was demonstrated through the analysis of an enoate drug substance, highlighting its application in pharmaceutical quality control (Wang et al., 2005).
Inorganic Chemistry and Catalysis
- The compound has been used in studies exploring hydrogenation catalysis by iron porphyrin, particularly in the hydrogenation of α,β-unsaturated esters to saturated esters. This research contributes to our understanding of catalytic processes in inorganic chemistry (Sakaki, Kojima, & Arai, 1994).
Environmental Chemistry
- Research on the action of ozone on methyl octadec-9-enoate in polar solvents provides insights into the mechanisms of aqueous ozonization of organic compounds, which is important for understanding environmental chemistry and pollution control (Killops, 1986).
Liquid Crystal Research
- Studies on the dependence of liquid-crystal transition temperatures and other physical properties on the position of nitrogen atoms and the double-bond configuration in octenoates, including (2E)-oct-2-enoate, contribute to the field of materials science and liquid crystal technology (Kelly & Fünfschilling, 1995).
Eigenschaften
Produktname |
(2E)-oct-2-enoate |
|---|---|
Molekularformel |
C8H13O2- |
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
(E)-oct-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1/b7-6+ |
InChI-Schlüssel |
CWMPPVPFLSZGCY-VOTSOKGWSA-M |
Isomerische SMILES |
CCCCC/C=C/C(=O)[O-] |
SMILES |
CCCCCC=CC(=O)[O-] |
Kanonische SMILES |
CCCCCC=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)





![[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B1259628.png)

![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)

![4-[(1E,3E)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1259637.png)
